molecular formula C13H21BrN4O B4347605 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE

Cat. No.: B4347605
M. Wt: 329.24 g/mol
InChI Key: KQVDQFYBHZWFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Alkylation: The brominated pyrazole can be alkylated with a suitable alkyl halide to introduce the methyl group.

    Amidation: The final step involves the reaction of the brominated, methylated pyrazole with N-(1-methyl-4-piperidinyl)propanamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for yield and purity. This may include the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of corresponding pyrazole alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(1-methyl-4-piperidinyl)propanamide
  • 2-(4-fluoro-3-methyl-1H-pyrazol-1-yl)-N-(1-methyl-4-piperidinyl)propanamide
  • 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-N-(1-methyl-4-piperidinyl)propanamide

Uniqueness

The uniqueness of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-4-PIPERIDYL)PROPANAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom may enhance its ability to participate in certain reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN4O/c1-9-12(14)8-18(16-9)10(2)13(19)15-11-4-6-17(3)7-5-11/h8,10-11H,4-7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVDQFYBHZWFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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